
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one is a chemical compound with the molecular formula C10H16N4OS It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one has several scientific research applications:
Agriculture: It is used as a plant growth regulator, promoting root development and influencing hormone levels in plants.
Pharmaceuticals: The compound is investigated for its potential antimicrobial and antifungal properties.
Materials Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,3-Dimethyl-1-((4-methyl-
特性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
3,3-dimethyl-1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)7(13)5-14-8-11-10-6-12(8)4/h6H,5H2,1-4H3 |
InChIキー |
ILIRKMIMCWQYGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CSC1=NN=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



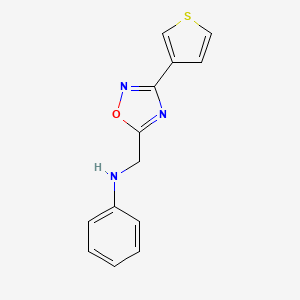
![4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
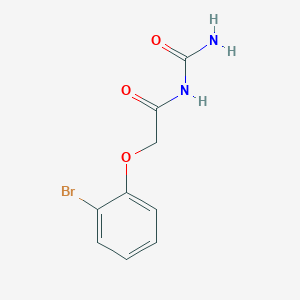
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)
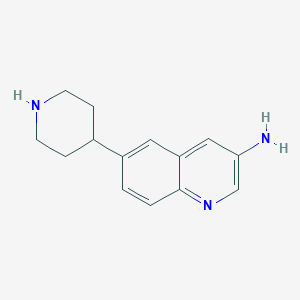

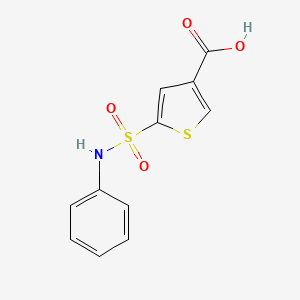
![tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)
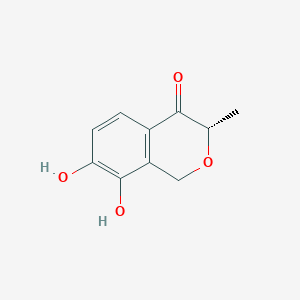

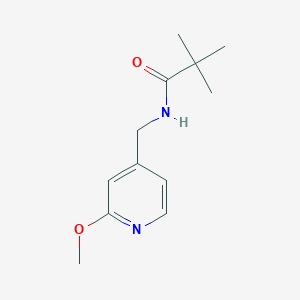
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
